Cas no 68803-79-2 (Rhodium(II) 2,2,2-triphenylacetate)
Rhodium(II) 2,2,2-triphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Benzeneaceticacid, a,a-diphenyl-, rhodium(2+) salt (2:1)
- Tetrakis (triphenylacetato) Rhodium (II)
- Tetrakis(benzeneacetic acid, alpha,alpha-diphenyl-), rhodium(2+) salt (2:1)
- TETRAKIS(TRIPHENYLACETATO)DIRHODIUM(II)
- Tetrakistriphenylacetatodirhodium
- Rhodium(II) 2,2,2-triphenylacetate
- rhodium(2+);2,2,2-triphenylacetate
- AK326070
- Rhodium(II)2,2,2-triphenylacetate
- SCHEMBL6045432
- 68803-79-2
- C40H30O4Rh
- ?(2)-rhodium(2+) ditriphenylacetate
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- MDL: MFCD16875675
- Inchi: 1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2
- InChI Key: QXGCTLAWFCYESK-UHFFFAOYSA-L
- SMILES: [Rh+2].[O-]C(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O.[O-]C(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 1354.24000
- Monoisotopic Mass: 677.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 45
- Rotatable Bond Count: 6
- Complexity: 307
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.3
Experimental Properties
- Color/Form: Blue green crystalline powder
- PSA: 105.20000
- LogP: 16.11400
- Solubility: Not determined
Rhodium(II) 2,2,2-triphenylacetate Pricemore >>
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Rhodium(II) 2,2,2-triphenylacetate Suppliers
Rhodium(II) 2,2,2-triphenylacetate Related Literature
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Bin Xu,Shou-Fei Zhu,Zhi-Chao Zhang,Zhi-Xiang Yu,Yi Ma,Qi-Lin Zhou Chem. Sci. 2014 5 1442
Additional information on Rhodium(II) 2,2,2-triphenylacetate
Rhodium(II) 2,2,2-triphenylacetate (CAS No. 68803-79-2): A Comprehensive Overview in Modern Catalysis and Pharmaceutical Applications
Rhodium(II) 2,2,2-triphenylacetate, with the CAS number 68803-79-2, is a specialized organometallic compound that has garnered significant attention in the fields of catalysis and pharmaceutical chemistry. This compound, characterized by its rhodium(II) center coordinated to a 2,2,2-triphenylacetate ligand, represents a fascinating example of transition metal complexes that exhibit remarkable reactivity and selectivity in various chemical transformations. The unique structural and electronic properties of this complex make it a valuable tool in synthetic organic chemistry, particularly in cross-coupling reactions and asymmetric synthesis.
The< strong> coordination sphere of Rhodium(II) 2,2,2-triphenylacetate is critically influenced by the< strong> 2,2,2-triphenylacetate ligand, which provides steric and electronic effects that modulate the catalytic activity. The phenyl groups attached to the acetate moiety contribute to a stable chelating environment around the rhodium center, enhancing the complex's stability under various reaction conditions. This stability is essential for industrial applications where prolonged catalyst lifetimes are desired.
In recent years, there has been a surge in research focused on developing efficient and sustainable catalytic systems. Rhodium(II) complexes have emerged as prominent players in this domain due to their ability to facilitate high-yielding transformations with minimal byproducts. One of the most notable applications of< strong> Rhodium(II) 2,2,2-triphenylacetate is in the area of< strong> Suzuki-Miyaura cross-coupling reactions . These reactions are fundamental in constructing biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals. The use of Rhodium(II) 2,2,2-triphenylacetate as a catalyst has been shown to enhance reaction rates and improve regioselectivity compared to other palladium-based catalysts.
The< strong> pharmaceutical industry has also recognized the potential of this compound in drug development. Transition metal-catalyzed reactions enable the rapid construction of complex molecular architectures that are otherwise challenging to achieve through traditional synthetic methods. For instance, Rhodium(II) 2,2,2-triphenylacetate has been employed in the synthesis of< strong> heterocyclic compounds , which form the backbone of numerous therapeutic agents. The ability to introduce functional groups with high precision makes this catalyst invaluable for medicinal chemists seeking novel drug candidates.
Advances in computational chemistry have further illuminated the mechanistic aspects of< strong> Rhodium(II) 2,2,2-triphenylacetate -catalyzed reactions. Density functional theory (DFT) studies have provided insights into how the coordination environment influences bond activation and formation. These computational approaches not only aid in understanding reaction mechanisms but also guide the design of more efficient catalysts. For example, modifications to the ligand framework can be predicted to enhance catalytic performance based on theoretical modeling.
The< strong> green chemistry perspective is another critical area where Rhodium(II) 2,2,2-triphenylacetate plays a significant role. Efforts to minimize hazardous waste and reduce energy consumption have led to innovations in catalytic processes. The high turnover numbers observed with this compound suggest that it can achieve substantial conversion rates with minimal rhodium usage, aligning with principles of sustainable chemistry. Additionally, solvent optimization strategies have been explored to replace traditional organic solvents with greener alternatives without compromising reaction efficiency.
In conclusion,< strong>Rhodium(II) 2,2,2-triphenylacetate (CAS No. 68803-79-2) is a versatile and highly effective catalyst with broad applications in modern synthetic chemistry. Its role in facilitating cross-coupling reactions and constructing complex molecular frameworks underscores its importance in both academic research and industrial processes. As our understanding of transition metal catalysis continues to evolve, compounds like this are poised to remain at the forefront of chemical innovation.
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